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PBPK Model Structure and Workflow

The following diagram illustrates the structure of the whole-body PBPK model for alvespimycin in mice,

which forms the basis for interspecies extrapolation [1].
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Alvespimycin PBPK Model Structure
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This PBPK model employs a permeability-limited structure and incorporates saturable tissue binding to
characterize the time course of alvespimycin disposition [1]. Elimination pathways include renal excretion,
biliary clearance, and an additional pathway to account for the full clearance not explained by the first two

[1].

Critical PBPK and Pharmacological Parameters
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Table 1: Key Parameters for PBPK Model Implementation

This table consolidates the physiological, drug-specific, and clinical parameters essential for building and

scaling the alvespimycin PBPK model [1] [2].

Parameter Type

Specific
Parameter

Value (Species)

Description / Significance

Physiological

(Model Structure)

Drug-Specific
Parameters

Clinical PK
Parameters

Tissues Included

Blood Flows

Renal Clearance
(CL~urine~)

Biliary Clearance
(CL~bile~)
Additional
Clearance
(CL~Re~)
Protein Binding
Volume of
Distribution

(V~d~)

Clearance (CL)

Half-Life (t~v2~)

Liver, Kidney, Heart,
Lung, Brain, Spleen, Rest
of Body [1]

Species-specific values

10.6-14.8% of dose
(Mice) [1]

~2.32% of dose (Rat,

assumed for Mouse) [1]

Incorporated in model [1]

Minimal [2]

385 L (Human, at 80
mg/m2) [2]

18.9 L/hr (Human, at 80

mg/m2) [2]

Median 18.2 hr (Range:
9.9-54.1 hr) [2]

Permeability-limited model
structure with saturable tissue
binding [1].

Connects tissue compartments;
critical for interspecies
extrapolation [1].

Percentage of IV dose excreted
unchanged in urine over 24
hours.

Percentage of IV dose excreted
in bile over 24 hours.

Accounts for unmeasured

elimination pathways.

Justifies high fraction of
unbound drug in the model.

Large V~d~ suggests extensive

tissue distribution.

Mean total systemic clearance.

Variable terminal half-life in
humans.
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Specific . i -
Parameter Type Value (Species) Description / Significance

Parameter

C~max~ at 80 2680 nmol/L [2] Peak plasma concentration at

mg/m?2 the recommended phase Il

dose.

Table 2: Clinical Dosing and Safety Parameters from Phase | Trial

This table summarizes key findings from a phase I clinical trial, which are crucial for validating the PBPK

model's human predictions [3].

Parameter Finding / Value Context

Recommended 80 mg/m? (weekly, 1V) [3] Maximum Tolerated Dose

Phase Il Dose (MTD).

Dose-Limiting Occurred at = 80 mg/m2 [2] Most toxic effects were

Toxicities (DLTS) experienced at this dose level
or higher.

Common Adverse Nausea, vomiting, fatigue, liver enzyme Generally reversible.

Events changes, ocular disturbances [2]

Evidence of Target HSP72 induction in PBMCs (= 20 mg/m?); Confirms biologically effective

Engagement Client protein (CDK4, LCK) depletion in dose (BED) is achieved.

tumor samples [3]

Experimental Protocols and Model Development

PBPK Model Construction and Validation

This methodology is based directly on the work by the developers of the alvespimycin PBPK model [1].
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e Data Collection and Literature Search: A comprehensive literature search should be performed
using keywords such as "Alvespimycin”, "17-DMAG", "KOS-1022", "NSC707545", and
"pharmacokinetics" to gather all available PK data from preclinical and clinical studies [1].

¢ Software and Modeling Platform: While the specific software used in the source study is not
named, PBPK modeling is commonly performed using platforms like GastroPlus, Simcyp Simulator,
PK-Sim, or MATLAB with add-on tools.

e Model Structure Definition: Construct a whole-body PBPK model comprising key tissue
compartments: liver, kidney, heart, lung, brain, spleen, and a "rest of body" compartment [1]. The
model should be permeability-limited and incorporate saturable tissue binding to accurately
capture distribution kinetics [1].

e Parameter Incorporation: Populate the model with:

o Physiological Parameters: Use species-specific values for organ weights, volumes, and blood
flow rates [1].

o Drug-Specific Parameters: Incorporate the clearance values for renal (CL~urine~) and biliary
(CL~bile~) pathways. An additional clearance parameter (CL~Re~) must be included to account
for the portion of the dose not recovered via urine or bile [1].

¢ Model Validation: The model should be initially built and calibrated using rich tissue distribution data
from mice (e.g., after a 75 mg/kg IV dose) [1]. Its predictive performance is then tested by simulating
data from tumor-bearing mice and by extrapolating to rats and humans. Success is determined
by a reasonable match between simulated and observed concentration-time profiles in plasma and
tissues [1].

Clinical Protocol for Pharmacokinetic Sampling

This protocol is derived from a phase I clinical trial design [3].

e Drug Administration: 17-DMAG is administered as an intravenous (IV) infusion over one hour [3].
The solution is prepared at a concentration of 0.1-1.0 mg/mL in 0.9% saline or 5% dextrose [3].
e Pharmacokinetic Blood Sampling: During the first treatment cycle, collect blood samples (e.g., 5
mL into heparinized tubes) at the following time points relative to the infusion:
o Pre-dose (baseline)
o During infusion: 30 and 60 minutes after start
o Post-infusion: 5, 15, 30, 60, and 90 minutes, then 2, 4, 6, 8, 16, 24, 48, 72, and 96 hours after
the end of the infusion [3].
e Sample Analysis: Plasma concentrations of alvespimycin are quantified using a validated high-
performance liquid chromatography-mass spectroscopy (HPLC-MS) method [3].

Key Conclusions and Applications
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The developed PBPK model for alvespimycin successfully characterizes its disposition in mice and shows

utility for extrapolation to rats and humans [1]. This model provides a mechanistic framework for:

¢ Predicting drug exposure in tissues that are difficult to sample.

¢ Interpreting dose-response relationships observed in preclinical and clinical studies.

¢ Optimizing dosing regimens for future clinical trials, especially when considering the recommended
phase Il dose of 80 mg/m? (weekly, 1V) and its associated pharmacokinetic and safety profile [3] [2].

A key strength of this approach is its ability to integrate diverse data, from high-resolution fecal PK in mice

[4] to human clinical trial results [3], into a single, physiologically-relevant modeling framework.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A physiologically based pharmacokinetic model of ... [pmc.ncbi.nlm.nih.gov]

2. Alvespimycin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

3. A Phase I study of the Heat Shock Protein 90 inhibitor ... [pmc.ncbi.nlm.nih.gov]
4. High-resolution fecal pharmacokinetic modeling in mice ... [nature.com]

To cite this document: Smolecule. [Alvespimycin hydrochloride PBPK modeling parameters].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b00307 7#alvespimycin-hydrochloride-pbpk-modeling-

parameters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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